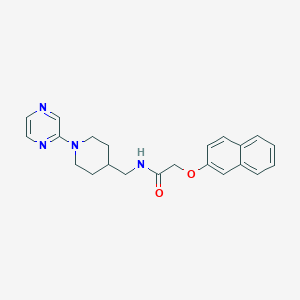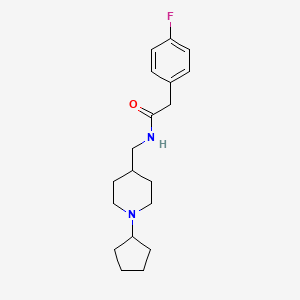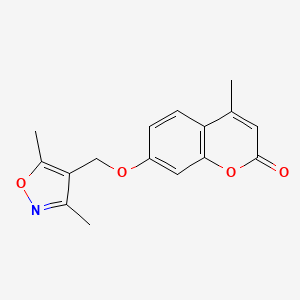
3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2H-1,3-benzodioxol-5-yl)oxolane-2,5-dione” seems to be a complex organic compound. Compounds with the “1,3-benzodioxol-5-yl” group are known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Applications De Recherche Scientifique
Biological Activities of Similar Compounds
Research into compounds with structures similar to salicylanilides, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, reveals a variety of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects. The modification of structural elements within these compounds can modulate their biological activities, highlighting the potential for developing new therapeutic agents or agricultural chemicals (Waisser & Kubicová, 1993).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) demonstrates their significance across various scientific disciplines, including supramolecular chemistry. BTAs exhibit unique self-assembly behaviors due to their simple structure and are utilized in nanotechnology, polymer processing, and biomedical applications. The versatility of these compounds as supramolecular building blocks showcases the potential for innovative material design and therapeutic applications (Cantekin, de Greef, & Palmans, 2012).
Environmental and Ecological Risks
Benzophenone-3 (BP-3), a common component in sunscreen products, has been extensively studied for its environmental and ecological impacts. While not directly related to the specified compound, the research on BP-3 underscores the importance of understanding the environmental fate and biological effects of synthetic organic compounds. BP-3's widespread use has led to its presence in various environmental matrices, raising concerns about its potential endocrine-disrupting effects and impacts on aquatic ecosystems (Kim & Choi, 2014).
Catalytic Synthesis and Fuel Applications
The catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs), which include compounds with oxolane structures, highlights the relevance of such compounds in developing sustainable fuels. OMEs are considered promising oxygenated diesel fuel additives due to their potential to reduce hazardous exhaust emissions. Research efforts focus on simplifying production processes, improving efficiency, and understanding the reaction mechanisms involved (Baranowski, Bahmanpour, & Kröcher, 2017).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10-4-7(11(13)16-10)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFFUEGSOPIVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)
![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717147.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2717151.png)
![1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2717152.png)


![N1-(4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2717157.png)
![Ethyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2717158.png)

![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)